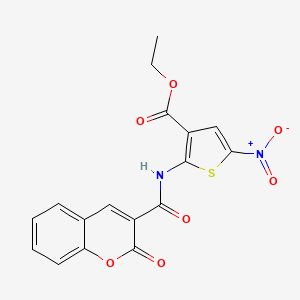![molecular formula C19H20Cl2N2O3S B6524514 N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide CAS No. 683763-93-1](/img/structure/B6524514.png)
N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (DCM-4MPBS) is a synthetic compound which has recently been studied for its potential applications in a variety of scientific research and experiments. DCM-4MPBS is a derivative of benzamide, a group of compounds which are known for their ability to bind to proteins and inhibit their activity. DCM-4MPBS has been used in a variety of studies, including those related to cancer, inflammation, and metabolism. It has also been used in the development of new drug candidates.
科学研究应用
N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has been used in a variety of scientific research studies. It has been used to study the role of proteins in cancer and inflammation, as well as to investigate the role of proteins in metabolism. It has also been used in the development of new drug candidates. In addition, this compound has been studied as a potential inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
作用机制
N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a reversible inhibitor of cytochrome P450 enzymes. It binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This inhibition of the enzyme’s activity leads to a decrease in the amount of the drug metabolized by the enzyme, resulting in an increase in the drug’s bioavailability.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several cytochrome P450 enzymes, which can lead to an increase in the bioavailability of drugs. It has also been found to inhibit the activity of several other enzymes involved in metabolism, such as glutathione S-transferases and UDP-glucuronosyltransferases. In addition, this compound has been found to have anti-inflammatory and anti-cancer properties.
实验室实验的优点和局限性
One of the main advantages of using N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide in lab experiments is its ability to inhibit the activity of a variety of enzymes involved in metabolism. This makes it a useful tool for studying the metabolism of drugs and other compounds. Additionally, this compound is relatively easy to synthesize and is relatively stable in solution, making it a convenient compound to work with in the lab. However, one of the main limitations of using this compound in lab experiments is its potential to inhibit the activity of enzymes other than those intended to be studied. This can lead to unexpected results and should be taken into consideration when designing experiments.
未来方向
There are a variety of potential future directions for research involving N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide. For example, further research could be done to investigate its potential as an inhibitor of enzymes involved in drug metabolism. Additionally, further research could be done to investigate its potential as an anti-inflammatory or anti-cancer agent. Furthermore, research could be done to investigate its potential as an inhibitor of other enzymes involved in metabolism, such as glutathione S-transferases and UDP-glucuronosyltransferases. Finally, research could be done to investigate its potential as a tool for studying protein-protein interactions.
合成方法
N-(2,3-dichlorophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is synthesized by reacting 4-methylpiperidine-1-sulfonyl chloride with 2,3-dichloro-N-phenylbenzamide. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) under basic conditions. The product is then purified by column chromatography to obtain the desired product.
属性
IUPAC Name |
N-(2,3-dichlorophenyl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3S/c1-13-9-11-23(12-10-13)27(25,26)15-7-5-14(6-8-15)19(24)22-17-4-2-3-16(20)18(17)21/h2-8,13H,9-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXKSCRKFTMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B6524449.png)
![4-chloro-N-[3-(4-chlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B6524463.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3-methoxybenzamide](/img/structure/B6524480.png)
![1-{1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-2-phenylbutan-1-one](/img/structure/B6524496.png)
![3-[(4-chlorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6524506.png)
![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![2-[(6-fluoro-4-methylquinolin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B6524520.png)
![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)